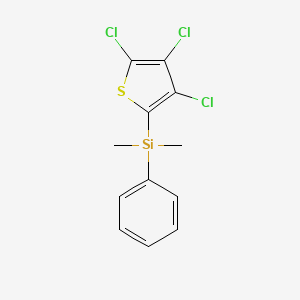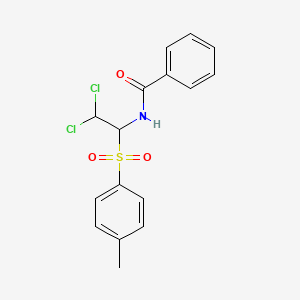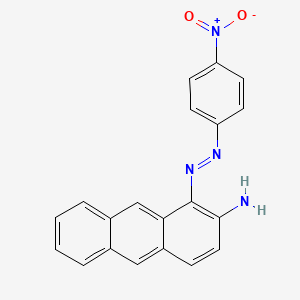
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is an organosilicon compound that features a thiophene ring substituted with three chlorine atoms and a dimethylphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene typically involves the introduction of the dimethylphenylsilyl group to a thiophene ring that has been pre-substituted with chlorine atoms. One common method is the use of a Grignard reagent, where the thiophene derivative is reacted with a dimethylphenylsilyl chloride in the presence of a catalyst such as copper(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to hydrogen, leading to dechlorinated thiophene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene exerts its effects involves interactions with various molecular targets. The dimethylphenylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chlorine atoms on the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dimethylphenylsilyl)-piperidine-N-oxide
Uniqueness
Compared to similar compounds, 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is unique due to the presence of three chlorine atoms on the thiophene ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
35189-83-4 |
|---|---|
Fórmula molecular |
C12H11Cl3SSi |
Peso molecular |
321.7 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C12H11Cl3SSi/c1-17(2,8-6-4-3-5-7-8)12-10(14)9(13)11(15)16-12/h3-7H,1-2H3 |
Clave InChI |
DJHUGRNIWDOXOM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)



![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)




